N4-Acetylation Confers a 19-Fold Higher Albumin Binding Affinity Compared to the Parent Drug
The N4-acetyl group of Sulfadimethoxine N4-Acetate dramatically increases its binding affinity to serum albumin compared to the parent drug, sulfadimethoxine (SDM). This difference is a primary driver of distinct pharmacokinetic behaviors and drug-drug interaction potential [1]. A comparative binding study using human serum albumin (HSA) found that the association constant (K) for N4-AcSDM was approximately 2.0 × 10⁵ M⁻¹, which is nearly 19-fold greater than the K value of 1.05 × 10⁴ M⁻¹ for the parent drug SDM [2].
| Evidence Dimension | Association Constant (K) for Human Serum Albumin (HSA) Binding |
|---|---|
| Target Compound Data | 2.0 × 10⁵ M⁻¹ |
| Comparator Or Baseline | Sulfadimethoxine (Parent Drug): 1.05 × 10⁴ M⁻¹ |
| Quantified Difference | ~19-fold higher binding affinity |
| Conditions | In vitro binding assay with human serum albumin, measured by fluorescence and dialysis techniques [2]. |
Why This Matters
The 19-fold higher affinity for albumin directly translates to a lower free fraction of the metabolite in plasma, impacting its volume of distribution and clearance, and is a critical parameter for physiologically-based pharmacokinetic (PBPK) modeling.
- [1] Imamura, Y., et al. (1987). Sulfadimethoxine-bucolome interaction in rabbits: role of N4-acetylsulfadimethoxine, a major metabolite of sulfadimethoxine. European Journal of Drug Metabolism and Pharmacokinetics, 12(3), 169-173. View Source
- [2] Otagiri, M., et al. (1989). Characterization of binding sites for sulfadimethoxine and its major metabolite, N4-acetylsulfadimethoxine, on human and rabbit serum albumin. Chemical and Pharmaceutical Bulletin, 37(2), 498-501. View Source
